Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate
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Overview
Description
Preparation Methods
The synthesis of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to produce differentially substituted regioisomeric isoxazoles . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp or sp2 hybridized carbon atoms . Industrial production methods often employ catalyst-free and microwave-assisted one-pot synthesis for efficiency .
Chemical Reactions Analysis
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of BRD4, a protein involved in the regulation of gene transcription . This inhibition can lead to the suppression of oncogenes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide: This compound also inhibits BRD4 and has shown potent anti-proliferative activity against cancer cells.
5-amino-3-substituted-1,2,4-triazin-6-yl derivatives: These compounds have been evaluated for their anticonvulsant activities. The uniqueness of this compound lies in its specific chemical structure and the range of biological activities it exhibits.
Properties
Molecular Formula |
C14H11NO4S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1,2-benzoxazol-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO4S/c1-10-6-8-11(9-7-10)20(16,17)19-14-12-4-2-3-5-13(12)18-15-14/h2-9H,1H3 |
InChI Key |
OLCGDDBKZBZGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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